2,2/'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate 2,2/'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate
Brand Name: Vulcanchem
CAS No.: 19224-29-4
VCID: VC0096131
InChI: InChI=1S/C23H28O6/c1-17(24)26-13-15-28-21-9-5-19(6-10-21)23(3,4)20-7-11-22(12-8-20)29-16-14-27-18(2)25/h5-12H,13-16H2,1-4H3
SMILES: CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C
Molecular Formula: C23H28O6
Molecular Weight: 400.5 g/mol

2,2/'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate

CAS No.: 19224-29-4

Main Products

VCID: VC0096131

Molecular Formula: C23H28O6

Molecular Weight: 400.5 g/mol

2,2/'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate - 19224-29-4

CAS No. 19224-29-4
Product Name 2,2/'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate
Molecular Formula C23H28O6
Molecular Weight 400.5 g/mol
IUPAC Name 2-[4-[2-[4-(2-acetyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl acetate
Standard InChI InChI=1S/C23H28O6/c1-17(24)26-13-15-28-21-9-5-19(6-10-21)23(3,4)20-7-11-22(12-8-20)29-16-14-27-18(2)25/h5-12H,13-16H2,1-4H3
Standard InChIKey HBDPNIKSHRQAJF-UHFFFAOYSA-N
SMILES CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C
Canonical SMILES CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C
PubChem Compound 87970
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator